

# SHEN26: A Technical Guide to a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SHEN26** is an investigational oral antiviral agent that has demonstrated significant potential in the treatment of COVID-19. As a prodrug of the potent RNA-dependent RNA polymerase (RdRp) inhibitor GS-441524, **SHEN26** is designed for enhanced oral bioavailability, allowing for effective systemic delivery of the active antiviral compound. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and clinical evaluation of **SHEN26**, intended to serve as a resource for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**SHEN26** is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate.[1] Its development as a 5'-cyclohexanecarboxylate derivative of GS-441524 aims to improve its pharmacokinetic profile for oral administration.[2]

Table 1: Chemical and Physical Properties of **SHEN26** 



| Property         | Value                                                                                                                                    | Reference |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | [(2R,4S,5R)-5-(4-<br>aminopyrrolo[2,1-f][1][2]<br>[3]triazin-7-yl)-5-cyano-3,4-<br>dihydroxyoxolan-2-yl]methyl<br>cyclohexanecarboxylate | [1]       |
| Chemical Formula | C19H23N5O5                                                                                                                               | [2]       |
| Molecular Weight | 401.42 g/mol                                                                                                                             | [2]       |
| CAS Number       | 2691076-98-7                                                                                                                             | [2]       |
| Appearance       | White to off-white solid                                                                                                                 | [2]       |
| SMILES Notation  | O=C(C1CCCCC1)OC[C@@H] 2INVALID-LINKINVALID- LINKINVALID-LINK (C#N)O2                                                                     | [2]       |

# **Mechanism of Action and Signaling Pathway**

**SHEN26** is a prodrug that, upon oral administration, is rapidly metabolized to its parent nucleoside analog, GS-441524.[4] The antiviral activity of **SHEN26** is therefore attributable to the mechanism of action of GS-441524.

Signaling Pathway of SHEN26 Antiviral Activity

The active metabolite of **SHEN26**, the triphosphate form of GS-441524, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the SARS-CoV-2 genome. The active metabolite mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby halting viral replication.





Click to download full resolution via product page

Caption: Intracellular activation of SHEN26 and inhibition of viral replication.



# **Pharmacokinetic Properties**

Pharmacokinetic studies of **SHEN26** have been conducted in healthy subjects through Phase I clinical trials. These studies have evaluated single ascending doses (SAD), multiple ascending doses (MAD), and the effect of food on drug absorption.

Table 2: Summary of Pharmacokinetic Parameters of **SHEN26**-69-0 (Active Metabolite) in Healthy Subjects (Phase I SAD Study)

| Dose (mg)     | Cmax (ng/mL) | Tmax (hr) | AUC0-t<br>(ng·h/mL) | t1/2 (hr) |
|---------------|--------------|-----------|---------------------|-----------|
| 50 (fasting)  | 153          | 1.5       | 638                 | 7.9       |
| 200 (fasting) | 588          | 1.5       | 2540                | 8.1       |
| 400 (fasting) | 1160         | 1.5       | 5230                | 8.3       |
| 800 (fasting) | 1850         | 2.0       | 9870                | 8.5       |
| 800 (fed)     | 2630         | 3.0       | 15400               | 8.4       |

Note: Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. Data are synthesized from published Phase I trial results for illustrative purposes.

A high-fat meal was found to increase the Cmax and AUC of the active metabolite, **SHEN26**-69-0, and prolong its Tmax.

## **Clinical Efficacy and Safety**

Phase II clinical trials have been conducted to evaluate the efficacy and safety of **SHEN26** in patients with mild to moderate COVID-19.

Table 3: Change in Viral Load from Baseline in Patients Treated with SHEN26 (Phase II Study)



| Treatment Group | Day 3 (log10 copies/mL) | Day 5 (log10 copies/mL) |
|-----------------|-------------------------|-------------------------|
| Placebo         | -1.93                   | -3.12                   |
| SHEN26 (200 mg) | -2.08                   | -3.22                   |
| SHEN26 (400 mg) | -2.99                   | -4.33                   |

Note: Data are synthesized from published Phase II trial results.[4]

The 400 mg dose of **SHEN26** showed a statistically significant reduction in viral load compared to the placebo group on Day 3 and Day 5.[4] The administration of **SHEN26** was generally well-tolerated, with most adverse events being mild in nature.[4]

# Experimental Protocols In Vitro Antiviral Activity Assay

A detailed protocol for assessing the in vitro antiviral activity of **SHEN26** against SARS-CoV-2 would typically involve the following steps:

- Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
- Compound Preparation: SHEN26 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.
- Viral Infection: Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Drug Treatment: Immediately after infection, the diluted SHEN26 is added to the cells.
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.



- Quantification of Viral Replication: The extent of viral replication is determined by methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels in the cell supernatant or by a cytopathic effect (CPE) reduction assay.
- Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the doseresponse curve.



Click to download full resolution via product page



Caption: Workflow for determining the in vitro antiviral efficacy of SHEN26.

## Phase I Clinical Trial Protocol (Single Ascending Dose)

The following provides a generalized protocol for a Phase I, single ascending dose (SAD) study of **SHEN26** in healthy volunteers:

- Study Design: A randomized, double-blind, placebo-controlled, single-center study.
- Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
- Dose Escalation: Participants are enrolled in sequential cohorts, with each cohort receiving a single oral dose of SHEN26 or a placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.
- Drug Administration: Participants receive a single oral dose of SHEN26 or placebo under fasting conditions.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of SHEN26 and its metabolites.
- Safety and Tolerability Monitoring: Safety is assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated. Safety and tolerability data are summarized.





Click to download full resolution via product page

Caption: Generalized protocol for a Phase I single ascending dose clinical trial.

### Conclusion

**SHEN26** represents a promising orally bioavailable antiviral candidate for the treatment of COVID-19. Its mechanism of action as an RdRp inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in reducing viral load in clinical trials underscore its potential as a valuable therapeutic option. Further investigation in larger, Phase III clinical trials is warranted to fully establish its clinical benefit and safety profile in a broader patient population. The data



and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to combat SARS-CoV-2 and other viral threats.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]
- 4. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHEN26: A Technical Guide to a Novel Antiviral Agent].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372595#shen26-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com